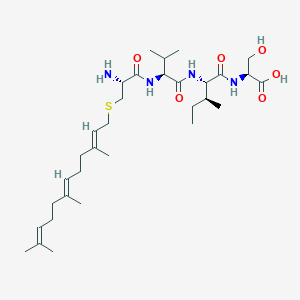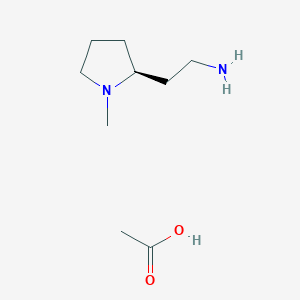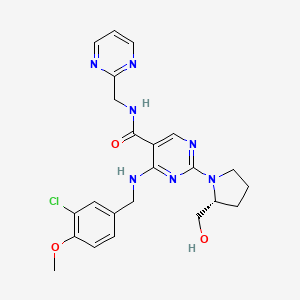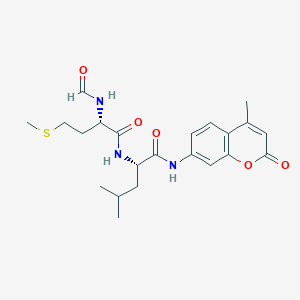
For-Met-Leu-AMC
Übersicht
Beschreibung
For-Met-Leu-AMC (FML-AMC) is an important molecule in biochemistry, as it is used as a fluorescent marker for a variety of biochemical and physiological processes. FML-AMC is a fluorescent molecule which contains a fluorophore, a methanol group and a leucine residue. This molecule has been widely used in biochemical and physiological research for a variety of applications, including in vitro and in vivo studies.
Wissenschaftliche Forschungsanwendungen
Biochemistry Research
For-Met-Leu-AMC: is utilized in biochemistry for studying enzyme activities, particularly peptidases . It serves as a substrate that releases a fluorescent compound upon enzymatic cleavage, allowing researchers to monitor enzyme kinetics and specificity. This has implications in understanding disease mechanisms where such enzymes play a role.
Medical Diagnostics
In medical diagnostics, For-Met-Leu-AMC aids in the detection of enzyme activities related to certain diseases . For example, it can be used to measure the activity of dipeptidyl peptidase, which is significant in the diagnosis of conditions like diabetes and cancer.
Pharmaceutical Development
The substrate is instrumental in pharmaceutical research, particularly in drug discovery and development processes . It helps in screening for potential inhibitors of enzymes that are therapeutic targets, thereby contributing to the development of new medications.
Environmental Monitoring
For-Met-Leu-AMC: plays a role in environmental monitoring by aiding in the detection of microbial enzyme activities . This is crucial for assessing the impact of pollutants on microbial communities and can inform environmental protection strategies.
Food Safety Testing
In food safety, this substrate is used to detect bacterial contamination by measuring specific enzyme activities . This ensures the safety and quality of food products, protecting public health.
Agricultural Research
Agricultural research utilizes For-Met-Leu-AMC to study the metabolic processes in livestock, such as milk synthesis in bovine mammary epithelial cells . This can lead to improvements in animal nutrition and productivity.
Forensic Science
In forensic science, For-Met-Leu-AMC can be used to detect trace amounts of biological materials through enzyme activity, which can be pivotal in criminal investigations .
Clinical Research
Lastly, in clinical research, For-Met-Leu-AMC is used to study the role of peptidases in human physiology and pathology . This contributes to a better understanding of diseases and the development of clinical interventions.
Wirkmechanismus
Target of Action
For-Met-Leu-AMC is primarily targeted towards leucine aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
For-Met-Leu-AMC acts as a fluorogenic substrate for leucine aminopeptidase . When this compound is hydrolyzed by the enzyme, it releases a strong fluorescence of AMC . This fluorescence can be easily detected at Ex/Em = 350/430nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of For-Met-Leu-AMC is the protein hydrolysis pathway . In this pathway, leucine aminopeptidase plays a crucial role in breaking down proteins into their constituent amino acids .
Pharmacokinetics
It is known that for-met-leu-amc is soluble in dmso .
Result of Action
The hydrolysis of For-Met-Leu-AMC by leucine aminopeptidase results in the release of a strong fluorescence of AMC . This fluorescence can be used to quantify the activity of leucine aminopeptidase .
Action Environment
The action of For-Met-Leu-AMC is influenced by environmental factors such as pH and temperature . .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLRMRNGBMXRLZ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




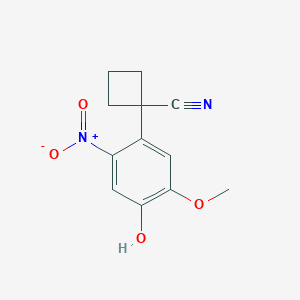
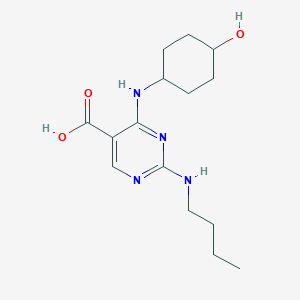
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)



